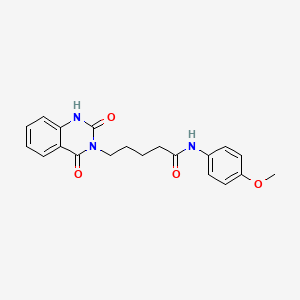

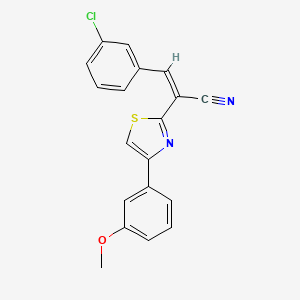

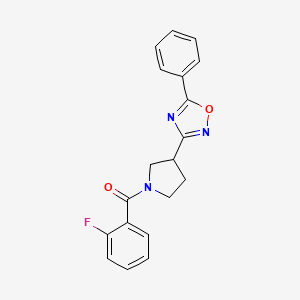

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide, also known as QNZ, is a small molecule inhibitor that has gained attention for its potential use in cancer research. The compound was first synthesized in 2005 and has since been studied for its ability to inhibit the activity of a protein called NF-κB, which is involved in the regulation of cell growth and survival. In

Scientific Research Applications

Hypolipidemic Activities : Quinazolines and 4(3H)-quinazolinones, including derivatives of the compound , have shown potential in lowering triglyceride and total cholesterol levels. These compounds increase lipoprotein lipase activity, beneficial in treating hyperlipidemia (Kurogi et al., 1996).

Antimicrobial Activity : Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-ones have demonstrated significant antibacterial and antifungal activities. The presence of chloro and methoxy groups in these compounds enhances their antimicrobial efficacy (Patel & Patel, 2011).

Tubulin-Polymerization Inhibitors : Certain 4-(N-cycloamino)phenylquinazolines, structurally related to the compound, have been identified as potent inhibitors of tubulin polymerization, showing promise as anticancer agents. They disrupt microtubule formation and interfere with cell division (Wang et al., 2014).

Analgesic and Anti-inflammatory Activities : Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and tested for analgesic and anti-inflammatory effects, showing potential for pain relief and inflammation reduction (Alagarsamy et al., 2011).

Antioxidant Properties : 2-Substituted quinazolin-4(3H)-ones have been evaluated for their antioxidant properties. The presence of hydroxyl groups along with methoxy substituents enhances these properties, which can be beneficial in combating oxidative stress-related diseases (Mravljak et al., 2021).

Synthesis Techniques : Advances in synthesis techniques, like Cp*Rh(III)-catalyzed annulation, have been developed for producing quinazolin-4(3H)-one derivatives, including those structurally related to the compound , efficiently and with good functional group tolerance (Xiong et al., 2018).

properties

IUPAC Name |

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-27-15-11-9-14(10-12-15)21-18(24)8-4-5-13-23-19(25)16-6-2-3-7-17(16)22-20(23)26/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKDROXNEUOCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

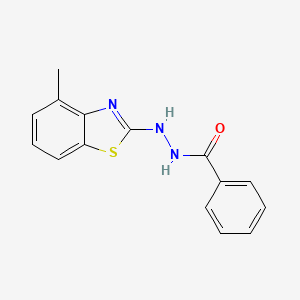

![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)

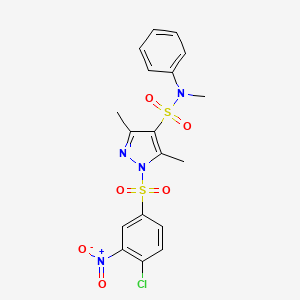

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)

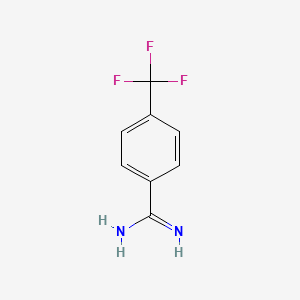

![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)

![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)

![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)